3-Amino-4-methanesulfonylbenzonitrile
Description
3-Amino-4-methanesulfonylbenzonitrile (CAS 1153524-12-9) is an aromatic compound featuring a benzonitrile core substituted with an amino (-NH₂) group at position 3 and a methanesulfonyl (-SO₂CH₃) group at position 4. Its molecular formula is C₈H₇N₂O₂S, with a molecular weight of 195.22 g/mol (calculated). The compound is listed with a purity of 95% in commercial catalogs, though availability is noted as discontinued .
Properties
IUPAC Name |
3-amino-4-methylsulfonylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13(11,12)8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNFCNDOPWCHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-4-methanesulfonylbenzonitrile typically involves the reaction of 3-nitro-4-methanesulfonylbenzonitrile with a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, resulting in the formation of 3-Amino-4-methanesulfonylbenzonitrile .
Industrial Production Methods: Industrial production methods for 3-Amino-4-methanesulfonylbenzonitrile often involve large-scale reduction reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methanesulfonylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions
Major Products:
Scientific Research Applications
3-Amino-4-methanesulfonylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-4-methanesulfonylbenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The methanesulfonyl group in the target compound provides stronger electron withdrawal compared to chloro (-Cl) or methyl (-CH₃) groups, enhancing electrophilic reactivity.
- Solubility : Methanesulfonyl and nitrile groups increase polarity, suggesting better solubility in polar solvents (e.g., DMSO) compared to methyl or chloro analogues .
Functional Group Variations
Nitrile vs. Carboxylic Acid Derivatives
Replacing the nitrile group with a carboxylic acid (-COOH) alters physicochemical properties:
Sulfonyl vs. Sulfonamide Groups
Methanesulfonyl (-SO₂CH₃) differs from sulfonamide (-SO₂NH₂) in electronic and steric profiles, impacting biological activity. Sulfonamides are common in antibiotics, whereas sulfonyl groups enhance metabolic stability .
Biological Activity
3-Amino-4-methanesulfonylbenzonitrile (CAS Number: 1153524-12-9) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₀N₂O₂S
- Molecular Weight : 198.25 g/mol
- Structure : The compound features an amino group and a methanesulfonyl group attached to a benzonitrile backbone, which contributes to its biological activity.
Biological Activities
3-Amino-4-methanesulfonylbenzonitrile has been investigated for various biological activities:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it a potential candidate for developing new antimicrobial agents.
- Anticancer Properties : Research has highlighted its role in inhibiting cancer cell proliferation. It is believed to affect metabolic pathways in cancer cells, particularly those related to glycolysis, which is often upregulated in malignant cells—a phenomenon known as the "Warburg Effect" .
- Anti-inflammatory Effects : Preliminary findings suggest that 3-amino-4-methanesulfonylbenzonitrile may inhibit pro-inflammatory cytokines and enzymes, similar to other compounds that target inflammatory pathways .
The exact mechanism of action for 3-amino-4-methanesulfonylbenzonitrile is still under investigation, but it is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, including those related to ATP production and glycolysis regulation .
- Receptor Modulation : It may interact with various cellular receptors, altering their activity and influencing downstream signaling pathways that affect cell growth and inflammation .
Case Studies
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Antimicrobial Efficacy :
- A study demonstrated that 3-amino-4-methanesulfonylbenzonitrile exhibited potent activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound was tested using standard disc diffusion methods and showed zone inhibition comparable to established antibiotics.
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Cancer Cell Studies :
- In vitro studies on cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The mechanism appears to be linked to the modulation of glycolytic enzymes, specifically phosphofructokinase, which is often overexpressed in cancer cells .
- Inflammation Models :
Data Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
